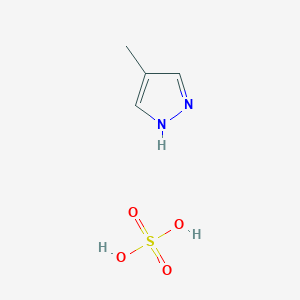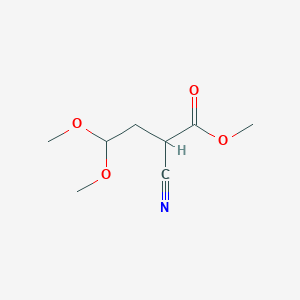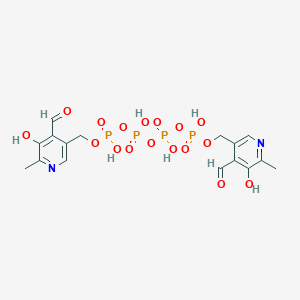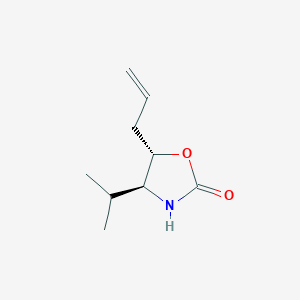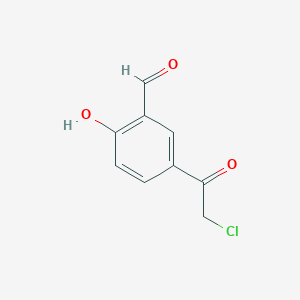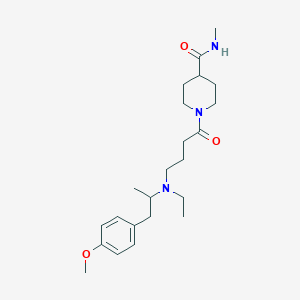
N-Desmethylidaverine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethylidaverine (DMI) is a chemical compound that belongs to the class of isoquinoline alkaloids. It is a derivative of idaverine, a drug that is used as a smooth muscle relaxant. DMI is known to exhibit various biological activities, including vasodilation, anti-inflammatory, and antispasmodic effects.
Wissenschaftliche Forschungsanwendungen
N-Desmethylidaverine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit vasodilatory effects, which makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases. It has also been shown to have anti-inflammatory and antispasmodic effects, which could be useful in the treatment of various inflammatory and gastrointestinal disorders.
Wirkmechanismus
The exact mechanism of action of N-Desmethylidaverine is not fully understood. However, it is believed to act by inhibiting the influx of calcium ions into smooth muscle cells, which results in relaxation of the smooth muscles. This leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
N-Desmethylidaverine has been shown to exhibit various biochemical and physiological effects. It has been shown to induce vasodilation by relaxing the smooth muscles of blood vessels. It also has anti-inflammatory and antispasmodic effects, which could be useful in the treatment of various inflammatory and gastrointestinal disorders. In addition, it has been shown to have antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-Desmethylidaverine has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. It also exhibits a range of biological activities, which makes it a versatile compound for studying various physiological and pathological processes. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-Desmethylidaverine. One area of interest is its potential use in the treatment of hypertension and other cardiovascular diseases. Further studies are needed to elucidate its exact mechanism of action and to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of inflammatory and gastrointestinal disorders. Future studies could focus on its anti-inflammatory and antispasmodic effects and its potential use in combination with other drugs. Additionally, further research is needed to explore its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases.
Synthesemethoden
N-Desmethylidaverine can be synthesized by the reduction of idaverine using sodium borohydride. The reaction takes place in a solvent such as methanol or ethanol. The product is then purified using various techniques such as chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
120627-70-5 |
|---|---|
Produktname |
N-Desmethylidaverine |
Molekularformel |
C23H37N3O3 |
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
1-[4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butanoyl]-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H37N3O3/c1-5-25(18(2)17-19-8-10-21(29-4)11-9-19)14-6-7-22(27)26-15-12-20(13-16-26)23(28)24-3/h8-11,18,20H,5-7,12-17H2,1-4H3,(H,24,28) |
InChI-Schlüssel |
LOIFKXRQHYPFMC-UHFFFAOYSA-N |
SMILES |
CCN(CCCC(=O)N1CCC(CC1)C(=O)NC)C(C)CC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCN(CCCC(=O)N1CCC(CC1)C(=O)NC)C(C)CC2=CC=C(C=C2)OC |
Synonyme |
1-(4-(ethyl(2-(4-methoxyphenyl)-1-methylethyl)amino)-1-oxobutyl)-N-methyl-4-piperidinecarboxamide DU 121403 DU-121403 N-desmethylidaverine N-desmethylidaverine, (+)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



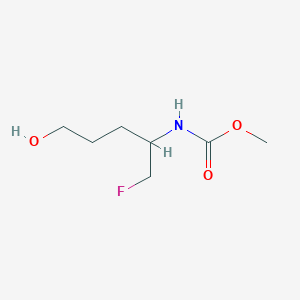
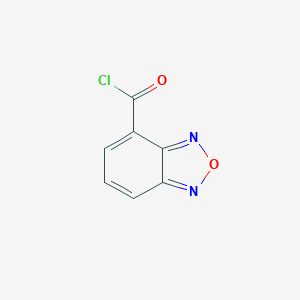
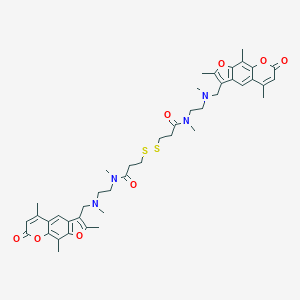
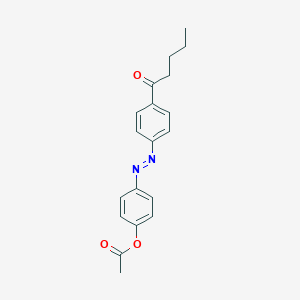
![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)
![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)
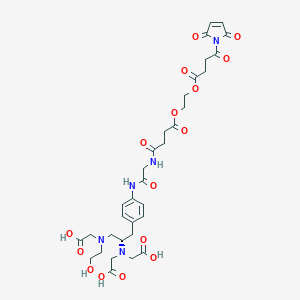
![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)
